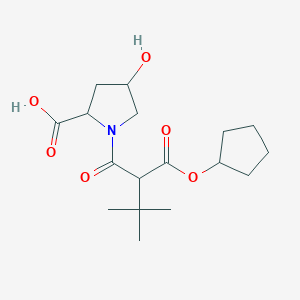

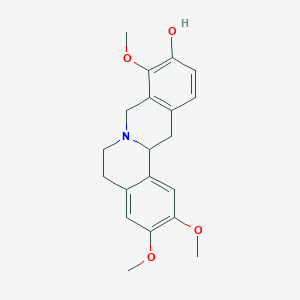

![molecular formula C20H28O2 B13392056 4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)

4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Villosin is a naturally occurring diterpenoid compound that belongs to the abietane family. It was first isolated from the plant Teucrium divaricatum subsp. villosum in 1994 . This compound has since been found in various other plant sources, including Teucrium polium, Clerodendrum trichotomum, and Akebia quinata . Villosin is known for its diverse biological activities, including antioxidative, anti-inflammatory, and antitumor properties .

准备方法

The total synthesis of villosin involves a series of carefully designed steps to construct its complex tetracyclic ring system. The synthesis begins with the assembly of the A/B/C ring system through a modified three-step sequence on a gram scale . The D ring is then constructed via intramolecular iodoetherification . The synthetic route relies on the rational design of the order for oxidation state escalation, which is achieved through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification

化学反应分析

Villosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, oxidizing agents like Kornblum oxidation reagents, and Siegel–Tomkinson C–H oxidation reagents . The major products formed from these reactions include various oxidized and iodinated derivatives of villosin . The intramolecular iodoetherification step is particularly crucial for constructing the D ring of villosin .

科学研究应用

In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, villosin has shown promising results as an antioxidant, anti-inflammatory, and antitumor agent . Additionally, villosin’s unique structure and biological activities make it a valuable compound for drug discovery and development .

作用机制

The exact mechanism of action of villosin is not fully understood. it is believed to exert its effects through nucleophilic attack on cancer cell DNA . Villosin’s precursor, deguelin, has shown significant antitumor activity in mouse models of human lung cancer and leukemia, suggesting that villosin may share similar mechanisms of action . Further research is needed to elucidate the molecular targets and pathways involved in villosin’s biological activities.

相似化合物的比较

Villosin is structurally similar to other abietane diterpenoids, such as teuvincenone B, sugiol, and cyrtophyllone B . These compounds share a common tetracyclic ring system but differ in their functional groups and oxidation states. Villosin is unique due to its specific oxidation state and the presence of a dihydrofuran D ring . Compared to its analogs, villosin exhibits distinct biological activities, including stronger antioxidative and antitumor properties . The table below summarizes the similarities and differences between villosin and its analogs:

| Compound | Structural Features | Biological Activities |

|---|---|---|

| Villosin | Tetracyclic ring, dihydrofuran D ring | Antioxidative, antitumor, anti-inflammatory |

| Teuvincenone B | Tetracyclic ring, aromatized C ring | Antioxidant, antitumor |

| Sugiol | Tetracyclic ring, various oxidation states | Antioxidative, anti-inflammatory |

| Cyrtophyllone B | Tetracyclic ring, different functional groups | Cytotoxic, antitumor |

属性

IUPAC Name |

4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQZHAAIRBKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

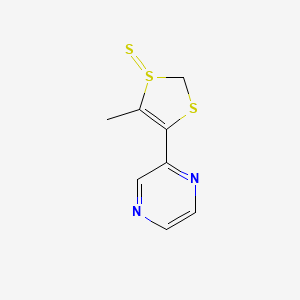

![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)

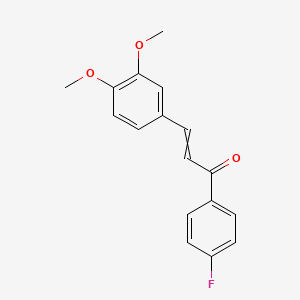

![2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid](/img/structure/B13391985.png)

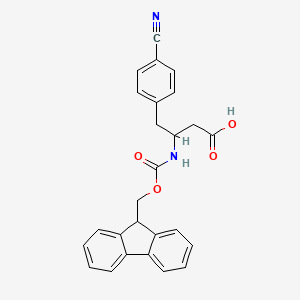

![4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile](/img/structure/B13391992.png)

![Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B13392005.png)

![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)